molecular formula C22H29N3O2S B6764752 N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-sulfonamide

N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-sulfonamide

Cat. No.: B6764752
M. Wt: 399.6 g/mol
InChI Key: XNVLPJTUEWQVEE-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonamide group, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c26-28(27,24-21-9-1-2-10-21)22-11-5-13-25(17-22)16-18-6-3-7-19(14-18)20-8-4-12-23-15-20/h3-4,6-8,12,14-15,21-22,24H,1-2,5,9-11,13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLPJTUEWQVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCCN(C2)CC3=CC(=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridine Moiety: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyridine boronic acid or halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or phenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.

Scientific Research Applications

N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its therapeutic potential, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-sulfonamide can be compared with other similar compounds, such as:

    N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide, which may affect its reactivity and biological activity.

    N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-thiol:

    N-cyclopentyl-1-[(3-pyridin-3-ylphenyl)methyl]piperidine-3-amine: Features an amine group, which may influence its interactions with biological targets and its overall pharmacological profile.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

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